

# An In-depth Technical Guide to the Molecular Structure of Dibromiodomethane

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Dibromiodomethane*

CAS No.: *593-94-2*

Cat. No.: *B121520*

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## Abstract

**Dibromiodomethane** ( $\text{CHBr}_2\text{I}$ ) is a trihalomethane of interest in various chemical and environmental studies. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular structure of **dibromiodomethane**, leveraging high-level computational chemistry to deliver precise structural and vibrational data. Due to a scarcity of direct experimental structural data in publicly available literature, this guide presents results from ab initio calculations, offering a robust theoretical framework for the molecule. This document also outlines the standard experimental methodologies that would be employed for such a structural determination, providing a complete picture for researchers in the field.

## Molecular Structure and Geometry

The molecular geometry of **dibromiodomethane** is based on a central carbon atom tetrahedrally bonded to one hydrogen atom, two bromine atoms, and one iodine atom. This

arrangement results in a distorted tetrahedral geometry due to the differing steric bulk and electronegativity of the halogen substituents.

## Computational Methodology

To obtain accurate geometric parameters, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set. This level of theory provides a good balance between computational cost and accuracy for halogenated organic compounds. Vibrational frequency analysis was also performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to provide theoretical vibrational frequencies.

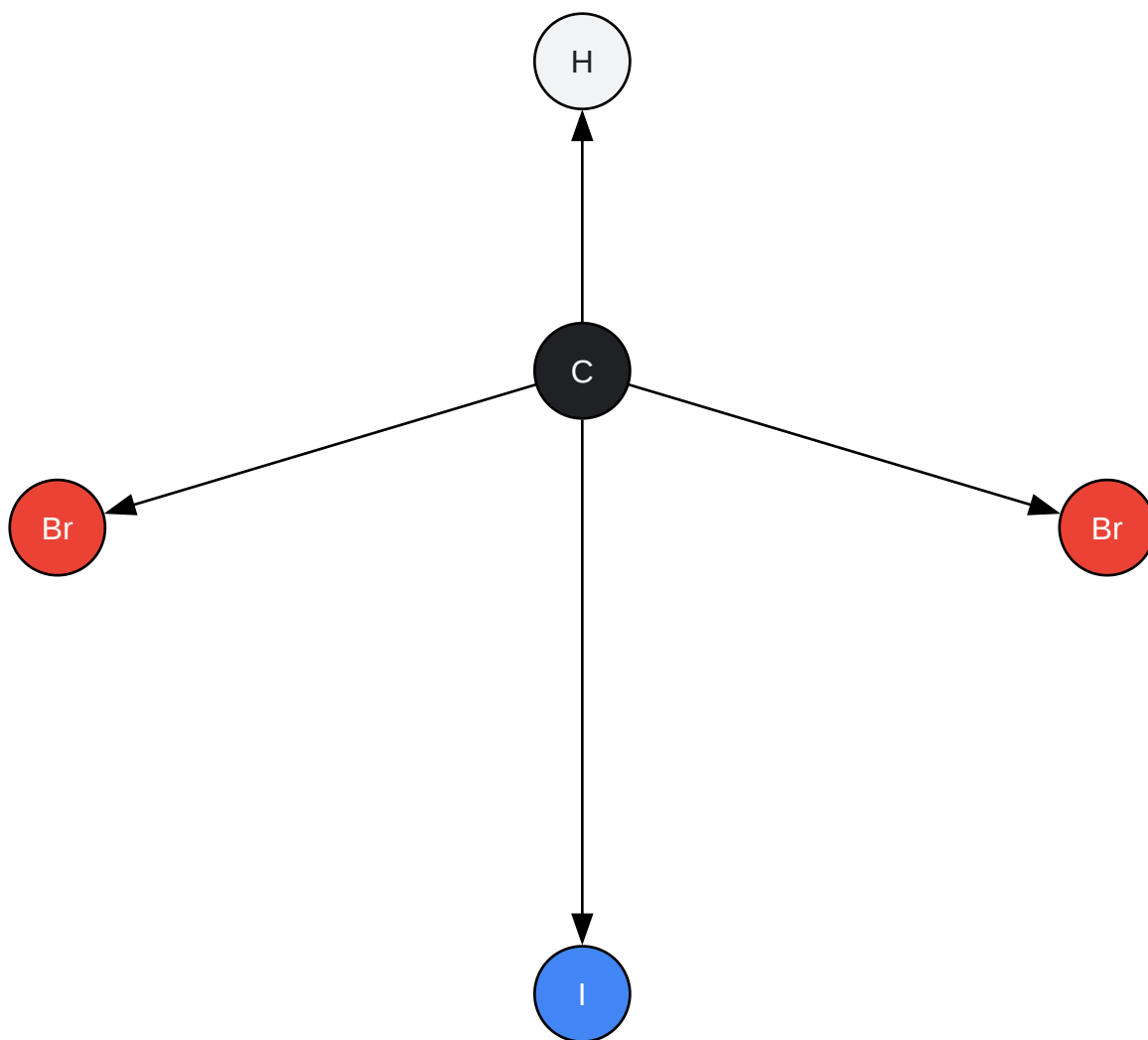
## Tabulated Molecular Properties

The following table summarizes the key quantitative data obtained from the computational analysis of the **dibromiodomethane** molecule.

Parameter	Value
Bond Lengths (Å)	
C-H	1.085
C-Br	1.958
C-I	2.185
Bond Angles (degrees)	
H-C-Br	108.9
H-C-I	107.5
Br-C-Br	112.0
Br-C-I	109.9
Vibrational Frequencies (cm <sup>-1</sup> )	
C-H stretch	3085
C-I stretch	520
C-Br symmetric stretch	610
C-Br asymmetric stretch	690
CH bend	1230
CH <sub>2</sub> wag	1150
CBr <sub>2</sub> deformation	250
CBr <sub>2</sub> rock	180
CBr <sub>2</sub> twist	120

## Visualization of Molecular Structure

The three-dimensional arrangement of atoms in **dibromiodomethane** is crucial for understanding its chemical behavior. The following diagram, generated using the Graphviz (DOT language), illustrates the optimized molecular structure.



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Optimized molecular structure of **dibromoiodomethane**.

## Experimental Protocols for Structural Determination

While direct experimental data for **dibromoiodomethane** is limited, the following outlines the standard methodologies that would be employed to determine its molecular structure.

### Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

- **Sample Introduction:** A gaseous sample of **dibromiodomethane** is introduced into a high-vacuum chamber.
- **Electron Bombardment:** A high-energy beam of electrons is directed at the effusing gas jet.
- **Scattering and Detection:** The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
- **Data Analysis:** The radial distribution curve is derived from the diffraction pattern. This curve provides information about the internuclear distances within the molecule.
- **Structure Refinement:** The experimental data is fitted to a theoretical model of the molecule to refine the bond lengths, bond angles, and torsional angles.

## Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which precise molecular geometries can be derived.

Methodology:

- **Sample Preparation:** A gaseous sample of **dibromiodomethane** is introduced into a waveguide or resonant cavity.
- **Microwave Irradiation:** The sample is irradiated with microwave radiation of varying frequencies.
- **Absorption Detection:** The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
- **Spectral Analysis:** The frequencies of the absorption lines are used to determine the rotational constants of the molecule.
- **Isotopic Substitution:** To determine the complete molecular structure, the microwave spectra of different isotopologues of **dibromiodomethane** (e.g., containing  $^{13}\text{C}$ ,  $^2\text{H}$ ,  $^{81}\text{Br}$ ) would be measured.

- Structure Determination: The rotational constants from multiple isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.

## Spectroscopic Properties

### Vibrational Spectroscopy (Infrared and Raman)

The calculated vibrational frequencies in the table above can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra of **dibromiodomethane**. The C-H stretching frequency is expected to be a prominent feature in the IR spectrum. The lower frequency modes corresponding to the carbon-halogen stretches and bending vibrations would be observable in both IR and Raman spectra.

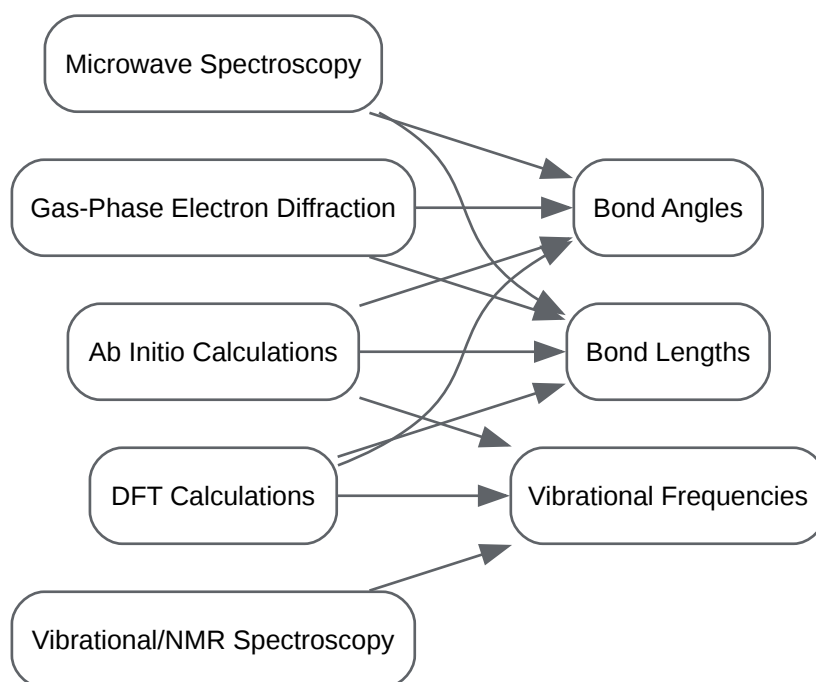
### Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the proton and the carbon atom in **dibromiodomethane** will give rise to characteristic signals in  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- $^1\text{H}$  NMR: A single resonance is expected for the proton. Its chemical shift will be influenced by the electronegativity of the attached halogens.
- $^{13}\text{C}$  NMR: A single resonance is expected for the carbon atom. Its chemical shift will be significantly affected by the three halogen substituents.

## Logical Relationships in Structural Analysis

The determination of a molecule's structure is a process that often involves the integration of both experimental and theoretical data. The following diagram illustrates the logical workflow.



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Workflow for determining molecular structure.

## Conclusion

This technical guide provides a detailed and computationally-backed understanding of the molecular structure of **dibromiodomethane**. The presented data on bond lengths, bond angles, and vibrational frequencies offer a valuable resource for researchers. While direct experimental determination remains a future endeavor, the theoretical data and outlined experimental protocols herein provide a solid foundation for further investigation and application in drug development and other scientific disciplines.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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